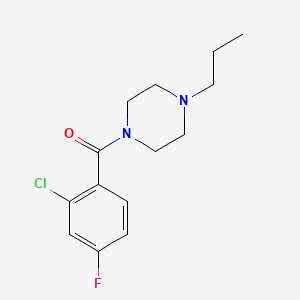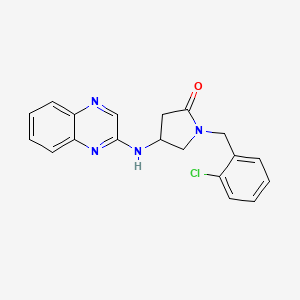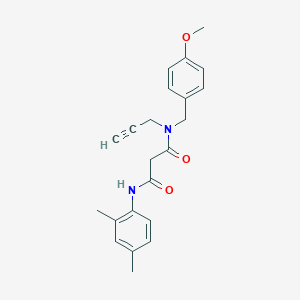
1-(2-chloro-4-fluorobenzoyl)-4-propylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-fluorobenzoyl)-4-propylpiperazine, also known as CFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
作用機序
The exact mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-propylpiperazine is not fully understood. However, it has been proposed that this compound acts as a dopamine receptor antagonist, which may contribute to its antipsychotic effects. This compound has also been found to modulate the activity of various neurotransmitters, including serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. This compound has also been found to modulate the activity of various signaling pathways, including the cAMP/PKA pathway, which may contribute to its therapeutic effects.
実験室実験の利点と制限
1-(2-chloro-4-fluorobenzoyl)-4-propylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties are well characterized. This compound has also been extensively studied, and its potential therapeutic applications have been validated through various animal models. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain assays. Furthermore, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on 1-(2-chloro-4-fluorobenzoyl)-4-propylpiperazine. One potential area of research is the development of more efficient synthesis methods for this compound, which may improve its scalability and reduce its cost. Another area of research is the identification of the exact mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Furthermore, future studies may investigate the potential use of this compound in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
合成法
1-(2-chloro-4-fluorobenzoyl)-4-propylpiperazine can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-fluorobenzoyl chloride with propylpiperazine in the presence of a base. The resulting product is then purified through column chromatography to obtain a pure form of this compound. This synthesis method has been validated through various studies, and the purity and yield of the final product have been found to be satisfactory.
科学的研究の応用
1-(2-chloro-4-fluorobenzoyl)-4-propylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-(4-propylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O/c1-2-5-17-6-8-18(9-7-17)14(19)12-4-3-11(16)10-13(12)15/h3-4,10H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIURFAHTBOEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5416844.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5416861.png)

![[2-(2,4-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5416868.png)
![ethyl N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5416869.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5416883.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5416894.png)
![4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide](/img/structure/B5416896.png)

![1-{1-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5416906.png)
![4-{[5-(aminocarbonyl)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5416913.png)
![6-[2-(3-bromo-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5416918.png)
![3-(butylthio)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5416927.png)